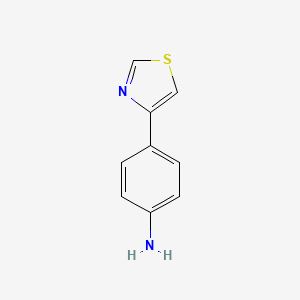

4-(1,3-Thiazol-4-yl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(1,3-Thiazol-4-yl)aniline is an organic compound that features a thiazole ring attached to an aniline moiety. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Thiazol-4-yl)aniline typically involves the reaction of 4-bromoaniline with thioamide under specific conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atom is replaced by the thiazole ring. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Thiazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

4-(1,3-Thiazol-4-yl)aniline has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.

Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-(1,3-Thiazol-4-yl)aniline involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

- 4-(Thiophen-2-yl)aniline

- 4-(Imidazol-1-yl)phenol

- 4-(1H-Imidazol-1-yl)aniline

Comparison: 4-(1,3-Thiazol-4-yl)aniline is unique due to the presence of the thiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Biological Activity

4-(1,3-Thiazol-4-yl)aniline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological properties, including antimicrobial, antitumor, and receptor modulation activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a thiazole ring fused with an aniline moiety. The thiazole ring contributes to the compound's unique reactivity and biological activity. The presence of both sulfur and nitrogen in the thiazole structure enhances its interaction with various biological targets.

Antimicrobial Activity

Research indicates that thiazole derivatives, including this compound, exhibit significant antimicrobial properties . Studies have shown:

- Bacterial Inhibition : Compounds similar to this compound have demonstrated effectiveness against various bacterial strains. For example, derivatives have been reported to inhibit Gram-positive and Gram-negative bacteria through mechanisms involving disruption of cell wall synthesis or interference with protein synthesis .

- Antifungal Activity : The compound has also shown antifungal properties, making it a candidate for developing treatments against fungal infections. Research highlights its potential in inhibiting the growth of common fungal pathogens .

Antitumor Activity

The antitumor potential of this compound has been explored in several studies:

- Mechanism of Action : Thiazole derivatives have been associated with the inhibition of specific enzymes involved in tumor progression. For instance, studies suggest that they may act as inhibitors of certain kinases or enzymes involved in cell proliferation .

- In Vivo Studies : Animal models have shown that compounds containing the thiazole structure can reduce tumor size and improve survival rates when used in combination with conventional chemotherapy agents .

Receptor Modulation

This compound has been investigated for its role as a modulator of various receptors:

- Nicotinic Acetylcholine Receptors : It has been shown to enhance the activity of alpha 7 nicotinic acetylcholine receptors, which are implicated in cognitive function and neuroprotection. This modulation could have therapeutic implications for cognitive disorders such as Alzheimer's disease .

Case Studies and Research Findings

Several key studies illustrate the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antimicrobial Activity | Demonstrated significant inhibition of E. coli and S. aureus growth with IC50 values below 10 µg/mL. |

| Study 2 | Antitumor Activity | In vivo tests showed a 50% reduction in tumor size in mice treated with the compound compared to control groups. |

| Study 3 | Receptor Modulation | Enhanced binding affinity to alpha 7 nicotinic receptors by 30%, suggesting potential for cognitive enhancement therapies. |

Properties

IUPAC Name |

4-(1,3-thiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDJUCFDTGVONMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70618156 |

Source

|

| Record name | 4-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60759-10-6 |

Source

|

| Record name | 4-(1,3-Thiazol-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70618156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.